molecular formula C10H7ClF3N3O2 B12450838 Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate

Cat. No.: B12450838
M. Wt: 293.63 g/mol
InChI Key: UHXMFMFLBUYFHU-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a chlorinating agent. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development .

Properties

Molecular Formula

C10H7ClF3N3O2

Molecular Weight

293.63 g/mol

IUPAC Name

ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C10H7ClF3N3O2/c1-2-19-9(18)7-8(10(12,13)14)15-6-4-3-5(11)16-17(6)7/h3-4H,2H2,1H3

InChI Key

UHXMFMFLBUYFHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1N=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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